2-Pentyl-4,6-bis(phenylmethoxy)-benzaldehyde
Description
Properties
IUPAC Name |
2-pentyl-4,6-bis(phenylmethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O3/c1-2-3-6-15-23-16-24(28-19-21-11-7-4-8-12-21)17-26(25(23)18-27)29-20-22-13-9-5-10-14-22/h4-5,7-14,16-18H,2-3,6,15,19-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWMFRRWHNHQAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentyl-4,6-bis(phenylmethoxy)-benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with benzaldehyde, which undergoes a series of reactions to introduce the phenylmethoxy groups and the pentyl chain.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 2-Pentyl-4,6-bis(phenylmethoxy)-benzaldehyde may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Optimization of Reaction Parameters: Fine-tuning reaction parameters such as temperature, pressure, and reaction time to maximize efficiency and minimize by-products.
Purification Techniques: Employing advanced purification techniques like distillation, crystallization, and chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Pentyl-4,6-bis(phenylmethoxy)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenylmethoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products
Oxidation: The major product is 2-Pentyl-4,6-bis(phenylmethoxy)-benzoic acid.
Reduction: The major product is 2-Pentyl-4,6-bis(phenylmethoxy)-benzyl alcohol.
Substitution: The products vary depending on the substituents introduced during the reaction.
Scientific Research Applications
2-Pentyl-4,6-bis(phenylmethoxy)-benzaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific properties.
Biological Studies: Researchers investigate its interactions with biological systems to understand its potential effects and applications.
Mechanism of Action
The mechanism of action of 2-Pentyl-4,6-bis(phenylmethoxy)-benzaldehyde involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, leading to various biological effects. The exact pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The following table compares 2-Pentyl-4,6-bis(phenylmethoxy)-benzaldehyde with compounds sharing functional or positional similarities:
Research Findings and Comparative Analysis
Physicochemical Properties
- Lipophilicity : The pentyl chain in the target compound significantly increases logP values compared to methoxy- or hydroxy-substituted analogues, enhancing membrane permeability in biological systems .
- Solubility : Bis(phenylmethoxy) groups reduce aqueous solubility across all analogues. Ether-linked substituents (e.g., in C₁₂H₁₆O₅) improve solubility in polar aprotic solvents .
Reactivity and Functionalization
- Aldehyde vs. Ketone: The aldehyde group in the target compound is more reactive toward nucleophilic addition (e.g., Knoevenagel condensation) than acetophenone derivatives .
- Iodo Substituent: The iodo-acetophenone derivative undergoes efficient cross-coupling, a feature absent in the target compound due to its lack of halogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
